molecular formula C11H19N5 B15278744 N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B15278744
M. Wt: 221.30 g/mol
InChI Key: YDMGAIBUWWPBSS-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a piperazine substituent at the 6-position and dimethylamino and methyl groups at the 2- and 4-positions, respectively. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, receptors, and enzymes .

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

N,N,4-trimethyl-6-piperazin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C11H19N5/c1-9-8-10(14-11(13-9)15(2)3)16-6-4-12-5-7-16/h8,12H,4-7H2,1-3H3

InChI Key

YDMGAIBUWWPBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitrogen-oxygen bonds.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antimicrobial Activity

  • This compound: While direct data are unavailable, analogs like 4-(trifluoromethylphenoxy)thieno[2,3-d]pyrimidin-2-amine (compound 6a) show potent antifungal activity (87% inhibition) due to the electron-withdrawing trifluoromethyl group and thieno ring enhancing membrane penetration . Piperazine-containing compounds, such as those in , exhibit antimalarial properties (IC₅₀ < 50 nM) by targeting Plasmodium falciparum .

Kinase Inhibition

  • N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine : A CDK4/6 inhibitor with sub-100 nM potency, highlighting the importance of pyridinyl and thiazolyl groups in ATP-binding pocket interactions . The target compound’s piperazine moiety may similarly enhance solubility for kinase targeting.

Anti-inflammatory and Analgesic Activity

  • 4-(4-Chlorophenyl)-6-(indol-3-yl)pyrimidin-2-amine: Achieves 88.2% inflammation inhibition in rodent models, comparable to indomethacin .

Physicochemical and Analytical Data

  • Crystal Structures: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding stabilizing the lattice .
  • Spectroscopic Data : Analogs like UNC4708 () show characteristic ¹H NMR peaks at δ 3.89 (piperazine protons) and ESI-MS [M+H]⁺ at 507, providing benchmarks for validating the target compound .

Biological Activity

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine is a synthetic compound with a complex molecular structure that includes a pyrimidine core and a piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains.

Chemical Structure and Properties

The molecular formula of this compound contributes to its biological activity. The compound has a molecular weight of approximately 352.4 g/mol and features specific functional groups that enable interaction with various biological targets. The presence of the piperazine moiety is significant, as piperazine derivatives are known for their diverse pharmacological profiles.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a range of bacterial strains. Preliminary studies suggest it may be effective against both gram-positive and gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity. Although specific mechanisms are not yet fully elucidated, its structural characteristics suggest it may inhibit viral replication or entry into host cells.

While the precise mechanism of action for this compound remains to be fully characterized, it is hypothesized that the compound interacts with cellular enzymes or receptors involved in critical biological pathways. Pyrimidine derivatives often exhibit a wide range of biological activities depending on their specific structure and substituents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Methylpiperidinyl-pyrimidineContains piperidine and pyrimidine ringsAntimicrobialLacks pyrazine moiety
Pyrazolo[3,4-d]pyrimidine DerivativesHeterocyclic ring systemAnticancerFocus on different kinase inhibition
6-(Piperidinyl)-pyrimidinamineSimilar piperidine structureAntiviralDifferent substitution patterns

This table highlights the potential dual-targeting capabilities of this compound due to its specific pyrazinyl substitution which may enhance its therapeutic applications compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds that demonstrate promising biological activities. For instance, research on pyrazole derivatives has shown significant antitumor and anti-inflammatory effects, suggesting that modifications to the piperazine or pyrimidine structures can lead to enhanced pharmacological profiles .

A notable case study involved the synthesis of benzothiazinone derivatives containing piperazine moieties which exhibited excellent in vitro activity against Mycobacterium tuberculosis. These findings underline the importance of structural modifications in developing new therapeutic agents .

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